![molecular formula C22H18ClFN4O2 B2457052 N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923687-17-6](/img/structure/B2457052.png)
N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a novel positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) . It has been characterized as potent and selective with suitable in vivo pharmacokinetic properties in three preclinical safety species .
Synthesis Analysis
The synthesis of this compound started from a common picolinamide core scaffold. A number of amide bioisosteres were evaluated, leading to the novel pyrazolo [4,3-b]pyridine head group . The discovery of this compound involved the evaluation of a number of amide bioisosteres .科学的研究の応用
Non-Small Cell Lung Carcinoma (NSCLC): Gefitinib is approved for third-line treatment in chemoresistant NSCLC patients. It has demonstrated efficacy in improving progression-free survival and quality of life compared to conventional chemotherapy .
Improved Synthesis and Characterization
Researchers have developed an improved three-step synthesis protocol for gefitinib. Key features include:
Elimination of Impurities: The process effectively eliminates prior art-reported impurities by using isolable and stable intermediates. High boiling solvents are replaced with low boiling solvents, and the need for a base is eliminated .
Preclinical Characterization
In addition to its clinical applications, gefitinib has been studied preclinically:
- mGlu4 Positive Allosteric Modulators (PAMs) : Researchers explored modifications to the picolinamide head group to improve pharmacokinetic properties. Although not directly related to cancer therapy, this work highlights the compound’s versatility and potential for other applications .
Antiproliferative Efficacy in Colon Cancer Cells
Another derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) , demonstrated antiproliferative efficacy in colon cancer cells. Its mechanism of action involves intrinsic apoptosis .
Structural Insights
Structural studies have revealed how gefitinib interacts with its target:
- Binding Pocket : Gefitinib fits into the ATP-binding pocket of EGFR, stabilized by hydrophobic contacts and hydrogen bonds. Understanding these interactions aids in drug design and optimization .
Pawan Kumar, Muhammad Taufiq F. Mazlee, Muhammad K. Abdul Wahab, Chandra Kant Belwal, Ramesh Kumar & Shahnawaz Sajid. “Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib).” Chemical Papers, Volume 73, 2019. “Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.” European Journal of Medicinal Chemistry, 2016. “Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis.” Molecules, 2021. “Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of the Epidermal Growth Factor Receptor.” International Journal of Molecular Sciences, 2023.
作用機序
Safety and Hazards
The safety and hazards associated with a compound depend on various factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of. One of the search results indicated that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O2/c1-2-10-27-12-16(21(29)25-14-8-9-19(24)18(23)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGZOHIGYZJUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。